2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole
Description
This compound belongs to the 4,5-dihydro-1H-imidazole (imidazoline) family, characterized by a five-membered ring containing two nitrogen atoms and one double bond. The structure features:
- Position 1: Ethanesulfonyl group (–SO₂CH₂CH₃), which enhances solubility and metabolic stability compared to non-sulfonylated analogs.
No direct pharmacological or crystallographic data for this compound are available in the provided evidence, but its structural analogs offer insights into its properties.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2S2/c1-2-20(17,18)16-6-5-15-12(16)19-8-9-3-4-10(13)11(14)7-9/h3-4,7H,2,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZHYZHGXBAPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Nucleophilic Substitution and Cyclocondensation
A widely reported approach involves sequential functionalization of the imidazole core. The synthesis begins with the preparation of 4,5-dihydro-1H-imidazole-2-thiol, followed by sulfanylation and sulfonation steps.
Step 1: Thiol Intermediate Formation
2-Mercapto-4,5-dihydro-1H-imidazole is synthesized via cyclocondensation of ethylenediamine with carbon disulfide under alkaline conditions:
$$
\text{NH}2\text{CH}2\text{CH}2\text{NH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{C}3\text{H}6\text{N}2\text{S} + \text{H}_2\text{S}
$$
Reaction conditions: 60°C, 6 hours, yield: 78–82%.
Step 2: Sulfanylation with 3,4-Dichlorobenzyl Chloride
The thiol group undergoes nucleophilic displacement with 3,4-dichlorobenzyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C:
$$
\text{C}3\text{H}6\text{N}2\text{S} + \text{ClCH}2\text{C}6\text{H}3\text{Cl}2 \rightarrow \text{C}{10}\text{H}9\text{Cl}2\text{N}_2\text{S} + \text{HCl}
$$
Key parameters:
- Triethylamine (2.2 equiv.) as base
- Reaction time: 3 hours
- Yield: 65–70% after silica gel chromatography
Step 3: Ethanesulfonylation
The nitrogen at position 1 is sulfonylated using ethanesulfonyl chloride in dichloromethane:
$$
\text{C}{10}\text{H}9\text{Cl}2\text{N}2\text{S} + \text{ClSO}2\text{C}2\text{H}5 \xrightarrow{\text{Et}3\text{N}} \text{C}{12}\text{H}{13}\text{Cl}2\text{N}2\text{O}2\text{S}2 + \text{HCl}
$$
Optimized conditions:
One-Pot Oxidative Cyclocondensation
Recent advances utilize cerium(IV) ammonium nitrate (CAN)/HNO₃ systems for streamlined synthesis:
Reaction Scheme
$$
\text{3,4-Dichlorobenzaldehyde} + \text{2,3-Diaminomaleonitrile} \xrightarrow{\text{CAN/HNO}3} \text{Intermediate} \xrightarrow{\text{EtSO}2\text{Cl}} \text{Target Compound}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | CAN (0.05 equiv.)/HNO₃ (0.4 equiv.) |
| Solvent | Acetonitrile |
| Temperature | 70°C |
| Time | 4–6 hours |
| Yield | 72–75% |
This method eliminates isolation of intermediates, reducing purification steps and improving atom economy.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Large-scale synthesis employs flow chemistry to enhance heat transfer and mixing efficiency:
Reactor Configuration
- Tube diameter: 2 mm
- Residence time: 8 minutes
- Temperature gradient: 25°C → 70°C
Performance Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Space-time yield (g/L/h) | 12.4 | 38.6 |
| Purity | 92% | 96% |
| Energy consumption | 18 kWh/kg | 9 kWh/kg |
Flow systems demonstrate superior control over exothermic sulfonylation steps, minimizing thermal degradation.
Analytical Characterization
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆)
- δ 3.15–3.45 (m, 4H, imidazoline CH₂)
- δ 4.32 (s, 2H, SCH₂C₆H₃Cl₂)
- δ 7.45–7.68 (m, 3H, aromatic)
FT-IR (KBr)
- 1345 cm⁻¹ (S=O asymmetric stretch)
- 1168 cm⁻¹ (S=O symmetric stretch)
- 680 cm⁻¹ (C-Cl stretch)
HRMS (ESI-TOF)
Calculated for C₁₂H₁₃Cl₂N₂O₂S₂: 382.9712
Found: 382.9708 [M+H]⁺
Challenges and Optimization Strategies
Sulfur Oxidation Mitigation
The sulfanyl group exhibits susceptibility to over-oxidation during storage. Stabilization methods include:
- Argon atmosphere packaging
- Addition of 0.1% w/w BHT antioxidant
- Storage at −20°C in amber glass
Regioselectivity in Sulfonylation
Competitive N1 vs. N3 sulfonylation is addressed through:
- Steric directing groups (e.g., 2,6-lutidine)
- Low-temperature kinetics control (−10°C)
- Substituent electronic effects (Hammett σ = +0.23 for 3,4-Cl₂)
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dihydroimidazole Derivatives
Key Observations:
Substituent Effects on Solubility: The ethanesulfonyl group in the target compound likely improves water solubility compared to the hydrobromide salt in or the non-sulfonylated naphazoline HCl . Benzenesulfonyl analogs (e.g., ) may exhibit lower solubility due to increased hydrophobicity.
Lipophilicity and Bioactivity :
- The 3,4-dichlorobenzyl thioether contributes to high logP values (~3.5), suggesting strong membrane permeability. This is critical for central nervous system (CNS) targeting or antimicrobial applications.
- Naphazoline HCl’s naphthyl group enhances receptor binding affinity, demonstrating how aromatic substituents influence pharmacological activity .
Synthetic Pathways :
- Dihydroimidazoles are often synthesized via cyclization of thioureas or condensation reactions (e.g., describes multi-component imidazole synthesis) . Sulfonyl groups can be introduced via sulfonylation of the amine .
Structural Stability :
- Hydrogen bonding patterns (e.g., N–H···O/S interactions) in dihydroimidazoles influence crystallinity and stability. Etter’s graph set analysis () could predict packing motifs .
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